molecular formula C10H13NO3 B12064220 2-Nitro-benzenebutanol

2-Nitro-benzenebutanol

Cat. No.: B12064220
M. Wt: 195.21 g/mol
InChI Key: UTMZNLRWJVJLBC-UHFFFAOYSA-N
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Description

2-Nitro-benzenebutanol is an organic compound that features a nitro group (-NO2) attached to a benzene ring, which is further connected to a butanol chain

Chemical Reactions Analysis

Types of Reactions

2-Nitro-benzenebutanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to a hydroxylamine or an amine under specific conditions.

    Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the nitro group.

Major Products

    Oxidation: Produces nitroso compounds or nitro alcohols.

    Reduction: Produces amines or hydroxylamines.

    Substitution: Produces substituted benzene derivatives.

Scientific Research Applications

2-Nitro-benzenebutanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitro-benzenebutanol involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. These interactions can lead to the formation of covalent bonds or the generation of reactive oxygen species, which can affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-benzenebutanol is unique due to its combination of a nitro group and a butanol chain, which imparts distinct chemical properties and reactivity compared to other nitrobenzene derivatives. This uniqueness makes it valuable in specific synthetic applications and industrial processes.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(2-nitrophenyl)butan-1-ol

InChI

InChI=1S/C10H13NO3/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7,12H,3-4,6,8H2

InChI Key

UTMZNLRWJVJLBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCO)[N+](=O)[O-]

Origin of Product

United States

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